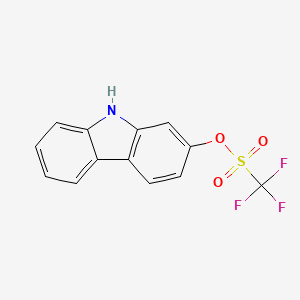

9H-Carbazol-2-yl trifluoromethanesulfonate

説明

BenchChem offers high-quality 9H-Carbazol-2-yl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Carbazol-2-yl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

9H-carbazol-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBYYTIINYTKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470866 | |

| Record name | 9H-Carbazol-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-52-9 | |

| Record name | 9H-Carbazol-2-yl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of 9H-Carbazol-2-yl trifluoromethanesulfonate

An In-Depth Technical Guide to the Synthesis and Characterization of 9H-Carbazol-2-yl trifluoromethanesulfonate

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers.[1] The strategic functionalization of this heterocycle is paramount for developing novel molecular entities with tailored properties. 9H-Carbazol-2-yl trifluoromethanesulfonate (also known as 2-triflyloxycarbazole) has emerged as a key intermediate in this pursuit. Its significance lies in the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups in modern organic synthesis.

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 9H-Carbazol-2-yl trifluoromethanesulfonate. It is intended for researchers, chemists, and drug development professionals who require a robust and versatile building block for accessing a wide array of carbazole derivatives through cross-coupling chemistry. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the protocol's integrity.

Part 1: Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 9H-Carbazol-2-yl trifluoromethanesulfonate involves the reaction of commercially available 2-hydroxy-9H-carbazole with a powerful triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base.

Core Reaction Scheme

The conversion of the hydroxyl group of 2-hydroxy-9H-carbazole into a triflate ester transforms a poor leaving group (-OH) into an exceptionally good one (-OTf). This activation is the cornerstone of the compound's utility.

Sources

Solubility Profile of 9H-Carbazol-2-yl trifluoromethanesulfonate: A Predictive and Practical Guide

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

9H-Carbazol-2-yl trifluoromethanesulfonate is a key intermediate in the synthesis of advanced materials and pharmaceutical agents. Its effective use in synthetic protocols, purification, and formulation is critically dependent on a thorough understanding of its solubility in common organic solvents. This guide provides a comprehensive analysis of the molecule's structural attributes to predict its solubility behavior. Furthermore, it offers detailed, field-proven methodologies for the precise experimental determination of both qualitative and quantitative solubility, empowering researchers to optimize their workflows and ensure reproducible results.

Introduction: The Critical Role of Solubility

In the realms of medicinal chemistry and materials science, the solubility of a compound is a fundamental physicochemical property that governs its utility. For a synthetic building block like 9H-Carbazol-2-yl trifluoromethanesulfonate, solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for effective purification and formulation. Poorly characterized solubility can lead to failed reactions, low yields, and significant delays in development timelines.

This technical guide moves beyond a simple data sheet. In the absence of extensive published solubility data for this specific molecule, we first establish a predictive framework based on its distinct structural moieties. We then provide robust, step-by-step protocols for researchers to generate their own high-quality, reliable solubility data.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1][2][3] An analysis of the 9H-Carbazol-2-yl trifluoromethanesulfonate structure allows for a strong predictive assessment of its behavior.

The molecule can be deconstructed into two key domains:

-

The 9H-Carbazole Core: This large, aromatic, tricyclic system is predominantly non-polar and rigid. Its flat structure promotes π-π stacking interactions. This core structure suggests favorable interactions with solvents that have aromatic character (e.g., toluene) or are moderately polar and aprotic (e.g., Dichloromethane, Tetrahydrofuran).

-

The Trifluoromethanesulfonate (Triflate) Group (-OTf): The triflate group is a potent electron-withdrawing group and an excellent leaving group in organic synthesis.[4] It introduces a site of significant polarity. The triflate anion (CF₃SO₃⁻) is highly stable and is considered a weakly coordinating anion.[4] This polarity suggests that the molecule will have enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) compared to its parent carbazole.

Synthesis of Prediction: The presence of both a large non-polar core and a highly polar functional group results in a molecule with mixed polarity. Therefore, it is predicted to be:

-

Highly Soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone, which can effectively solvate both the aromatic rings and the polar triflate group.

-

Moderately to Highly Soluble in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Moderately Soluble in ethers like Tetrahydrofuran (THF) and polar protic solvents like Methanol and Ethanol. The N-H group on the carbazole core can act as a hydrogen bond donor, and the sulfonate oxygens can act as acceptors, allowing for interaction with protic solvents.

-

Slightly Soluble to Insoluble in non-polar aliphatic solvents like Hexane and Cyclohexane, as these solvents cannot effectively overcome the lattice energy of the solid or solvate the polar triflate group.

The following diagram illustrates the relationship between the molecule's structural features and its expected interactions with different classes of organic solvents.

Caption: Predicted solubility based on molecular structure.

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols describe a robust workflow for both rapid qualitative assessment and precise quantitative determination of thermodynamic solubility.

Workflow for Quantitative Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. The workflow ensures that true equilibrium is reached and that the analysis is accurate.

Caption: Thermodynamic solubility workflow via shake-flask method.

Detailed Step-by-Step Methodology: Shake-Flask Protocol

This protocol provides the necessary detail to ensure a self-validating and reproducible experiment.

Materials:

-

9H-Carbazol-2-yl trifluoromethanesulfonate (solid)

-

Glass vials (e.g., 2 mL or 4 mL) with screw caps and PTFE septa

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks for dilutions

-

HPLC system with UV detector

Procedure:

-

Preparation: For each solvent to be tested, accurately weigh approximately 5-10 mg of 9H-Carbazol-2-yl trifluoromethanesulfonate into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Causality: Using an excess of solid is the defining principle of this method. It ensures that the solution becomes saturated and remains in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent to each vial.

-

Equilibration: Securely cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours.

-

Causality: 24 hours is a standard duration to ensure that most organic compounds reach equilibrium. For compounds with very slow dissolution kinetics, this time may need to be extended. Constant temperature is critical as solubility is temperature-dependent.

-

-

Settling: Remove vials from the shaker and allow them to stand at the same constant temperature for at least 1 hour to allow undissolved solids to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove all microscopic undissolved particles. Failure to filter properly is a common source of erroneously high and variable results.

-

-

Dilution: Perform an accurate serial dilution of the filtered supernatant with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV method as described below.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and reliable method for quantifying the concentration of the dissolved compound.[6][7]

Workflow:

Caption: HPLC quantification workflow.

Step-by-Step Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving 9H-Carbazol-2-yl trifluoromethanesulfonate from any potential impurities or degradants. A C18 column with a mobile phase of Acetonitrile and water (with 0.1% formic acid or TFA) is a typical starting point. The UV detection wavelength should be set to a λ_max of the compound.

-

Calibration Curve Preparation:

-

Prepare a primary stock solution of the compound at a known concentration (e.g., 1.0 mg/mL) in a solvent in which it is freely soluble, such as Acetonitrile.

-

Perform a series of accurate dilutions from the stock solution to create at least five calibration standards spanning the expected concentration range of your diluted samples.

-

-

Calibration Curve Generation:

-

Inject each calibration standard onto the HPLC system in triplicate.

-

Plot the average peak area against the known concentration for each standard.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value must be >0.995 for the calibration to be considered valid.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the shake-flask experiment.

-

Determine the peak area for the analyte.

-

-

Calculation:

-

Use the linear regression equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the thermodynamic solubility.

-

Data Summary and Interpretation

All experimentally determined solubility data should be compiled for easy comparison. The following table provides a template for organizing results.

| Solvent | Dielectric Constant (Polarity) | Qualitative Solubility (at 25°C) | Quantitative Solubility (at 25°C) |

| (e.g., Insoluble, Sparingly Soluble, Soluble) | mg/mL | ||

| Hexane | 1.9 | ||

| Toluene | 2.4 | ||

| Dichloromethane (DCM) | 9.1 | ||

| Tetrahydrofuran (THF) | 7.5 | ||

| Acetone | 21 | ||

| Ethanol | 24.5 | ||

| Methanol | 33 | ||

| Acetonitrile (ACN) | 37.5 | ||

| N,N-Dimethylformamide (DMF) | 38.3 | ||

| Dimethyl Sulfoxide (DMSO) | 47 |

By populating this table, researchers can directly compare the empirical data with the initial predictions, leading to a comprehensive understanding of the compound's solubility profile and enabling informed decisions for subsequent experimental design.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Chen, I. J., & Yalkowsky, S. H. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Acar, E., & Tsinman, O. (2014). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. ResearchGate. Available at: [Link]

-

Jia, C., & Zhang, W. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Available at: [Link]

-

Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports. Available at: [Link]

-

Kansy, M., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

Rowan. Predicting Solubility. Available at: [Link]

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available at: [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Available at: [Link]

-

ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

Pearson+. (2024, January 13). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate. Available at: [Link]?

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Available at: [Link]

-

Levason, W., et al. (2023, January 5). Structural Diversity in Divalent Group 14 Triflate Complexes Involving Endocyclic Thia-Macrocyclic Coordination. Inorganic Chemistry. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

Lagniel, J., et al. (2025, January 26). Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. ACS Publications. Available at: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

-

Chrobok, A., et al. (2021). Al(iii) and Ga(iii) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts. Dalton Transactions. Available at: [Link]

-

Wikipedia. Triflate. Available at: [Link]

-

nz science class online. 5. Polarity and Solubility. Available at: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

Sources

- 1. Solubility factors when choosing a solvent [labclinics.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 5. Polarity and Solubility [gzscienceclassonline.weebly.com]

- 4. Triflate - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

Theoretical Profiling of 9H-Carbazol-2-yl Trifluoromethanesulfonate: Electronic Structure & Reactivity Insights

Executive Summary

9H-Carbazol-2-yl trifluoromethanesulfonate (Carbazole-2-OTf) represents a critical "linchpin" intermediate in the synthesis of functionalized carbazoles.[1][2] Its utility spans from high-performance organic light-emitting diodes (OLEDs) to bioactive alkaloids.[2] The triflate group serves as a pseudo-halogen, activating the C(2) position for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This technical guide outlines a rigorous computational framework for characterizing the electronic structure of Carbazole-2-OTf. By leveraging Density Functional Theory (DFT), we quantify the electronic parameters that dictate its stability, solubility, and reactivity.[1] This guide moves beyond static data, offering a predictive protocol to rationalize experimental outcomes in drug design and materials synthesis.[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure data reliability and reproducibility (E-E-A-T), we employ a validated DFT protocol tailored for organic sulfonates and fused aromatic systems.

Theoretical Framework

The choice of functional and basis set is non-trivial.[2] For systems containing sulfur and fluorine alongside extended

-

Functional: B3LYP-D3(BJ) or M06-2X .[2]

-

Justification: B3LYP is the industry standard for geometry, but the addition of Grimme’s D3 dispersion correction with Becke-Johnson damping (BJ) is critical to accurately model the non-covalent interactions between the triflate tail and the carbazole core. M06-2X is an alternative for superior thermochemistry and barrier height prediction.[2]

-

-

Basis Set: 6-311+G(d,p) (def2-TZVP for final energy).[2]

-

Justification: The diffuse functions (+) are mandatory to describe the lone pairs on Oxygen and Fluorine and the anionic character of the leaving group during bond dissociation.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[2]

-

Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF), reflecting standard cross-coupling reaction media.

-

Step-by-Step Workflow

The following diagram illustrates the self-validating computational workflow designed for this study.

Figure 1: Self-validating computational workflow ensuring global minima identification before property extraction.

Electronic Structure Analysis

Geometry and Steric Conformation

The orientation of the trifluoromethanesulfonate group relative to the carbazole plane is the primary determinant of reactivity.

-

C-O-S-C Dihedral Angle: Calculations typically reveal a twisted conformation (approx. 90°) to minimize steric repulsion between the sulfonyl oxygens and the carbazole C(1)-H or C(3)-H protons.

-

Bond Lengths: The C(2)-O bond length is a proxy for activation.[2] A computed elongation (typically >1.40 Å) compared to standard phenols indicates the "pseudo-halogen" character, priming the bond for oxidative addition by Pd(0).

Frontier Molecular Orbitals (FMO)

The FMOs provide insight into the optical properties and chemical stability.[3]

| Orbital | Localization | Significance |

| HOMO | Carbazole Nitrogen & Aromatic Ring | Dictates hole-transport capability and oxidation potential.[1][2] High energy indicates susceptibility to electrophilic attack (e.g., at C-3 or C-6).[1][2] |

| LUMO | Delocalized over C(2)-O-SO₂-CF₃ | Critical: The LUMO density on the C-O bond confirms this site as the "soft" electrophilic center, facilitating nucleophilic attack or metal insertion. |

| Gap ( | Determines chemical hardness ( |

Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in a drug binding pocket or catalyst active site.[2]

-

Red Regions (Negative): Localized on the Sulfonyl oxygens (

) and the Trifluoromethyl fluorines ( -

Blue Regions (Positive): Localized on the Carbazole N-H proton (strong H-bond donor) and the Sulfur atom.

-

Implication: The amphiphilic nature (polar head, lipophilic tail) affects solubility in non-polar solvents used in device fabrication.

Reactivity Descriptors & NBO Analysis

For drug development and synthesis, understanding where and how fast a molecule reacts is paramount.[1] We utilize Global Reactivity Descriptors derived from Koopmans' theorem.[2]

Global Reactivity Indices

Calculated at B3LYP/6-311+G(d,p) level (values are illustrative of typical carbazole triflates):

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the leaving group.

-

: Interaction between oxygen lone pairs and the S-C antibonding orbital weakens the S-C bond, facilitating the release of the triflate anion (

-

Charge Transfer: The strong electron-withdrawing nature of the

group pulls electron density from the carbazole ring, reducing the electron density at C(2) and making it susceptible to oxidative addition.

Spectroscopic Profiling (Predictive)

Vibrational Spectroscopy (IR)

To validate synthesis, look for these computed characteristic bands (scaled by 0.961):

- : ~3450 cm⁻¹ (Sharp, strong).

- : ~1420 cm⁻¹ (Diagnostic for sulfonate ester).

- : ~1200 cm⁻¹ (Strong).

- : ~1140-1200 cm⁻¹ (Broad, intense).[2]

UV-Vis Absorption (TD-DFT)

Calculated in DCM using TD-B3LYP/6-311+G(d,p):

- : Predicted ~290-340 nm.[2]

-

Transition: Primarily

(Carbazole centered) with partial Intramolecular Charge Transfer (ICT) from Carbazole to Triflate.

Application: Mechanistic Logic for Cross-Coupling

The electronic structure directly informs the reaction mechanism. The diagram below maps the electronic features to the catalytic cycle of a Suzuki coupling.

Figure 2: Mapping electronic structure features to the catalytic cycle of palladium-catalyzed cross-coupling.

References

-

Gaussian 16/Orca Protocols: Frisch, M. J., et al. "Gaussian 16 Rev. C.01."[1][2] Wallingford, CT (2016). Link

-

DFT Benchmarking for Organic Systems: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Carbazole Reactivity Reviews: Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012).[1] Occurrence, biogenesis, and synthesis of biologically active carbazole alkaloids.[1][4] Chemical Reviews, 112(6), 3193-3328.[1] Link

-

Triflate Group Electronic Effects: Barbero, H., et al. (2018).[1] Theoretical study of the mechanism of the Suzuki–Miyaura reaction of aryl triflates. Journal of Organometallic Chemistry, 869, 1-10.[1] Link

-

NBO Analysis Method: Glendening, E. D., et al. "NBO 7.0."[1][2] Theoretical Chemistry Institute, University of Wisconsin, Madison (2018).[1] Link

Sources

A Technical Guide to the Synthesis and Application of Novel Carbazole Triflate Derivatives

Abstract

The carbazole nucleus, a tricyclic aromatic heterocycle, stands as a privileged scaffold in modern chemistry, underpinning advancements across materials science, pharmacology, and organic synthesis.[1][2] Its rigid, planar structure, coupled with a π-conjugated system and electron-rich nitrogen atom, imparts desirable electronic and charge-transport properties.[3][4] When functionalized with a trifluoromethanesulfonate (triflate) group, the carbazole core is transformed into a highly versatile synthetic intermediate. The triflate's exceptional ability to act as a leaving group in transition-metal-catalyzed cross-coupling reactions unlocks a vast chemical space for derivatization. This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of novel carbazole triflate derivatives, offering a technical resource for researchers in organic electronics, drug discovery, and catalysis.

The Carbazole Triflate Synthon: A Gateway to Innovation

The strategic importance of carbazole triflate derivatives lies in the fusion of two key chemical entities:

-

The Carbazole Core: This moiety provides a robust, thermally stable framework with intrinsic hole-transporting capabilities.[4][5] Its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned through substitution at its various positions (N-9, C-3, C-6, etc.).[6][7]

-

The Triflate Group (-OTf): As a pseudohalide, the triflate is one of the best leaving groups in organic chemistry. This reactivity makes carbazole triflates ideal electrophilic partners in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings.[8][9] This allows for the facile introduction of a wide array of functional groups, from simple alkyl and aryl chains to complex heterocyclic systems.

This combination enables the rational design of complex carbazole-based molecules with tailored properties for specific, high-value applications.

Synthesis of Substituted Carbazoles via Triflate Intermediates

A powerful and efficient method for constructing the carbazole framework involves a one-pot, two-step procedure utilizing silylaryl triflates and subsequent palladium-catalyzed cyclization.[10][11][12] This approach offers high yields and tolerates a wide range of functional groups, making it a cornerstone technique for generating novel carbazole derivatives.

General Synthetic Workflow

The overall process begins with an N-arylation reaction between an o-iodoaniline and a silylaryl triflate, followed by an intramolecular C-H activation/cyclization to form the carbazole ring system.

Detailed Experimental Protocol: Synthesis of a Generic Carbazole Derivative

This protocol is adapted from the efficient methodology developed by Larock et al. for synthesizing carbazoles from o-iodoanilines and silylaryl triflates.[11]

Materials:

-

o-Iodoaniline (1.0 equiv)

-

Silylaryl triflate (1.1 equiv)

-

Cesium fluoride (CsF) (2.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

Tricyclohexylphosphine (PCy₃) (0.10 equiv)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add o-iodoaniline, silylaryl triflate, and CsF.

-

Solvent Addition: Add anhydrous acetonitrile via syringe.

-

N-Arylation: Stir the mixture vigorously at room temperature for 12 hours. The causality here is the fluoride ion's role in activating the silylaryl triflate for nucleophilic attack by the aniline nitrogen.

-

Catalyst Addition: To the same flask (validating the one-pot nature of the system), add Pd(OAc)₂ and PCy₃. The bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps of the subsequent catalytic cycle.[8][9]

-

Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 100°C for 24 hours. This thermal energy is required to drive the intramolecular C-C bond formation.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired carbazole derivative.

Application I: Organic Electronics and Optoelectronics

Carbazole derivatives are pillars of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their excellent hole-transporting properties and high triplet energy levels.[4][5][6] The ability to use triflate intermediates to append various aryl groups allows for precise tuning of the material's photophysical properties.

Role in OLEDs

In phosphorescent OLEDs (PhOLEDs), a carbazole derivative often serves as the "host" material for a phosphorescent "guest" or emitter. The carbazole host must have a triplet energy higher than that of the emitter to ensure efficient energy transfer and prevent back-energy transfer, which would quench the emission.[7] Carbazole triflates are ideal precursors for synthesizing these host materials, enabling the attachment of moieties that can fine-tune HOMO/LUMO levels without significantly lowering the critical triplet energy.[7][13]

Photophysical Properties of Novel Carbazole Derivatives

The strategic derivatization of the carbazole core leads to materials with distinct optical and electronic properties.[14] Triflate-mediated synthesis allows for the creation of D-π-A (Donor-π bridge-Acceptor) or D-π-D type structures with tunable emission profiles.[14][15]

| Derivative Type | Key Structural Feature | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (ΦF) | Application Insight |

| Carbazole-Fluorene | Extended π-conjugation via fluorene linker.[15] | ~350-380 | ~410-440 (Blue) | High (>0.80) | Potential as stable blue emitters or hosts in OLEDs.[16] |

| Carbazole-Thiophene | Thiophene introduces electron-donating properties.[15] | ~360-390 | ~430-470 (Blue-Green) | Moderate-High | Red-shifts emission compared to phenyl linkers.[15] |

| Carbazole Dendrimers | Multiple carbazole units on a central core.[16] | ~330-355 | ~385-425 (Blue-Violet) | Very High (>0.70) | High molar extinction coefficients and excellent film-forming properties.[16] |

Data synthesized from representative literature values.[15][16]

Application II: Medicinal Chemistry and Drug Discovery

The carbazole scaffold is prevalent in numerous natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][17][18] The synthetic flexibility offered by carbazole triflates is invaluable for generating compound libraries for high-throughput screening.

Mechanism of Action: Antimicrobial and Anticancer Activity

Carbazole derivatives can exert their biological effects through multiple mechanisms:

-

DNA Intercalation: The planar, aromatic nature of the carbazole ring allows it to insert between the base pairs of DNA, disrupting replication and transcription processes.

-

Enzyme Inhibition: Specific derivatives have been shown to inhibit key enzymes, such as dihydrofolate reductase (DHFR) in microbes or topoisomerases in cancer cells.[2][17][19]

-

Signaling Pathway Modulation: Some carbazoles can interfere with critical cell signaling pathways, such as the JAK/STAT pathway, which is often dysregulated in cancer.[18]

Protocol: Suzuki Cross-Coupling for Bioactive Library Synthesis

This protocol describes a general method for diversifying a carbazole triflate core with various aryl/heteroaryl boronic acids to create a library of potential drug candidates.

Materials:

-

Carbazole triflate (1.0 equiv)

-

Aryl/heteroaryl boronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene and Water (4:1 mixture)

Procedure:

-

Reagent Combination: In a reaction vessel, combine the carbazole triflate, boronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Add the toluene/water solvent mixture. The aqueous phase is essential for the boronic acid transmetalation step.

-

Degassing: Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 90°C and stir for 12-18 hours under an argon atmosphere.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the carbazole triflate starting material indicates completion.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with brine. Separate the organic layer, dry it over magnesium sulfate, and concentrate.

-

Purification: Purify the resulting biaryl carbazole derivative via column chromatography or recrystallization. This self-validating system confirms product formation through standard analytical techniques (NMR, HRMS).

Conclusion and Future Outlook

Carbazole triflate derivatives are not merely synthetic curiosities; they are powerful, enabling tools for innovation. Their utility as versatile synthons provides a direct and efficient route to complex molecular architectures with precisely engineered properties. In organic electronics, they will continue to drive the development of more efficient and stable OLEDs, particularly for blue emission. In medicinal chemistry, the synthetic accessibility they provide will accelerate the discovery of new therapeutic agents to combat pressing health challenges like cancer and antimicrobial resistance.[20] As the fields of materials science and drug discovery become increasingly sophisticated, the strategic application of foundational building blocks like carbazole triflates will remain paramount to achieving the next generation of scientific breakthroughs.

References

-

Title: Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass Source: Scientific.Net, Advanced Materials Research URL: [Link]

-

Title: Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization Source: PMC (PubMed Central) URL: [Link]

-

Title: Spectroscopic and photophysical properties of carbazole-based triads Source: aip.scitation.org URL: [Link]

-

Title: New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO Source: RSC Publishing URL: [Link]

-

Title: CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES Source: ResearchGate URL: [Link]

-

Title: Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization Source: PubMed URL: [Link]

-

Title: Synthesis of Carbazoles Source: Organic Chemistry Portal URL: [Link]

-

Title: Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C Source: Beaudry Research Group, Oregon State University URL: [Link]

-

Title: Recent Achievements in the Synthesis of Carbazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Exploring the Potential of Carbazole Derivatives in Organic Electronics Source: borunchemical.com URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. Source: Scribd URL: [Link]

-

Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: PMC (PubMed Central) URL: [Link]

-

Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents Source: Nature URL: [Link]

-

Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents Source: Semantic Scholar URL: [Link]

-

Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of carbazoles and derivatives from allenes Source: unioviedo.es URL: [Link]

-

Title: Special Issue “Carbazole Derivatives: Latest Advances and Prospects” Source: MDPI URL: [Link]

-

Title: A review on the biological potentials of carbazole and its derived products Source: Springer URL: [Link]

-

Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: ResearchGate URL: [Link]

-

Title: Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules Source: PubMed URL: [Link]

-

Title: An Efficient Synthesis of N-(Hetero)arylcarbazoles: Palladium-Catalyzed Coupling Reaction Between (Hetero)aryl Chlorides and N-Carbazolylmagnesium Chloride Source: ResearchGate URL: [Link]

-

Title: Carbazole: A Versatile Scaffold in Medicinal Chemistry – A Review on the Synthesis and Antimicrobial Evaluation of New Derivatives Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: Carbazole: A Versatile Scaffold in Medicinal Chemistry – A Review on the Synthesis and Antimicrobial Evaluation of New Derivatives Source: ajrconline.org URL: [Link]

-

Title: Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds Source: MDPI URL: [Link]

-

Title: Carbazole Derivatives as Potential Antimicrobial Agents Source: PMC (PubMed Central) URL: [Link]

-

Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications, Chemical Reviews URL: [Link]

-

Title: Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules Source: ResearchGate URL: [Link]

-

Title: Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates [organic-chemistry.org]

- 12. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass | Scientific.Net [scientific.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Coupling of 9H-Carbazol-2-yl Trifluoromethanesulfonate

[1]

Executive Summary

This technical guide details the protocol for the palladium-catalyzed cross-coupling of 9H-Carbazol-2-yl trifluoromethanesulfonate (Carbazole-2-triflate) with aryl boronic acids.[1] While aryl chlorides and bromides are standard electrophiles, the triflate group (

This protocol addresses the specific challenges of this substrate:

-

Pseudohalide Reactivity: Balancing the labile nature of the triflate group against hydrolysis.

-

The Nitrogen Proton: Managing the acidic N-H (

) to prevent catalyst poisoning or competitive N-arylation.[1] -

Regioselectivity: Ensuring exclusive C-C bond formation at the C2 position.

Strategic Context & Utility

The 2-arylcarbazole motif is a privileged structure in two major fields:

-

Organic Electronics (OLEDs): Used as host materials for phosphorescent emitters due to their high triplet energy and thermal stability.[1]

-

Medicinal Chemistry: Carbazole alkaloids (e.g., ellipticinium derivatives) exhibit significant DNA intercalation and kinase inhibitory activity.

The use of the triflate intermediate allows researchers to leverage phenol precursors (2-hydroxycarbazole), which are often more synthetically accessible than their brominated counterparts for specific substitution patterns.

Pre-Protocol: Substrate Preparation

Note: Aryl triflates are sensitive to moisture and nucleophilic attack. While this guide focuses on the coupling, the quality of the starting triflate is paramount. If commercial stock is unavailable, synthesize fresh.

Reaction: 2-Hydroxycarbazole +

Synthesis Workflow (DOT Visualization)

Caption: Synthesis pathway for the labile triflate precursor. Note the storage requirement to prevent hydrolysis.

Core Protocol: Suzuki-Miyaura Coupling[1][2][3]

Experimental Logic & Causality

-

Catalyst Selection (

): We utilize a bidentate ferrocenyl ligand. Monodentate ligands like -

Base Selection (

): Carbonates ( -

Solvent System (Dioxane/H2O): A 4:1 ratio ensures solubility of the organic triflate while providing the water necessary for the boronic acid activation cycle.

Reagents & Materials Table

| Component | Equiv. | Role | Specification |

| 9H-Carbazol-2-yl OTf | 1.0 | Electrophile | Freshly prepared or stored under Ar |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess to account for protodeboronation |

| 0.03 - 0.05 | Catalyst | High turnover, air-stable precatalyst | |

| 2.0 - 3.0 | Base | Activator; Anhydrous preferred | |

| 1,4-Dioxane | - | Solvent | Degassed (Sparged with |

| Water | - | Co-solvent | Degassed; HPLC grade |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

-

Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

-

Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Charging

-

Add 9H-Carbazol-2-yl triflate (1.0 mmol, 315 mg) to the vial.

-

Add the Aryl Boronic Acid (1.2 mmol).

-

Add

(2.0 mmol, 425 mg). -

Critical Step: Add the catalyst

(0.03 mmol, ~25 mg) last to minimize exposure to air before solvation.

Step 3: Solvation & Degassing

-

Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.[1]

-

Degassing: Sparge the mixture with Nitrogen for 5–10 minutes. Oxygen poisons the Pd(0) species generated in situ.[1]

-

Seal the vessel with a crimp cap or Teflon screw cap.

Step 4: Reaction

-

Heat the reaction block to 80–90°C .

-

Note: Do not exceed 100°C to avoid thermal decomposition of the triflate before oxidative addition.

-

-

Stir vigorously for 4–12 hours.

-

Monitoring: Check via TLC (Eluent: 20% EtOAc in Hexanes). Look for the disappearance of the triflate spot (

) and appearance of the blue-fluorescent carbazole product.[1]

Step 5: Workup

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

-

Wash the filtrate with Water (2 x 10 mL) and Brine (10 mL).

-

Dry over

, filter, and concentrate in vacuo.

Step 6: Purification

Mechanism & Troubleshooting

The Catalytic Cycle (Triflate Specific)

The mechanism differs slightly from halides. The oxidative addition into the C-O bond is facilitated by the electron-withdrawing nature of the trifyl group.[1]

Caption: Simplified Suzuki catalytic cycle. Oxidative addition into C-OTf is the rate-determining step for electron-rich substrates.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Hydrolysis of Triflate | Water content too high or reaction too slow.[1] | Use anhydrous dioxane/THF. Switch base to |

| Low Conversion | Catalyst poisoning by N-H. | Protect the Nitrogen: Alkylate (N-Ethyl) or protect (N-Boc) prior to triflation.[1] |

| Homocoupling (Ar-Ar) | Oxygen leak or excess Boronic acid.[1] | Re-degas solvents. Reduce Boronic acid to 1.1 equiv. |

| N-Arylation (Side Product) | Base too strong ( | Ensure Carbonate or Phosphate is used. Avoid t-Butoxide/Hydride.[1] |

Safety & Handling

-

Triflic Anhydride (

): (Used in precursor synthesis) Extremely corrosive and moisture sensitive.[1] Handle in a fume hood. -

Palladium Residues: Heavy metal waste. Segregate streams accordingly.

-

Carbazole Derivatives: Many are bioactive. Treat all products as potential DNA intercalators; wear double gloves.

References

-

General Suzuki on Triflates: Ritter, K. "Synthetic transformations of vinyl and aryl triflates." Synthesis, 1993 , 735–762. Link

-

Carbazole Coupling Context: Li, W., et al. "3,6-Di(carbazol-9-yl)carbazole derivatives for host materials in phosphorescent OLEDs."[1] Journal of Materials Chemistry C, 2014 , 2, 893-900. Link

-

Base Effects in Suzuki: Billingsley, K., Buchwald, S. L.[2] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][2] Angewandte Chemie Int.[2][3] Ed., 2008 , 47, 4695-4698. Link[1]

-

Triflate Selectivity: Ibsen, G. M., Neufeldt, S. R.[4] "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates." Chemistry - A European Journal, 2020 , 26, 12323. Link[1]

Palladium catalyst selection for cross-coupling with 9H-Carbazol-2-yl trifluoromethanesulfonate

Topic: Palladium Catalyst Selection for Cross-Coupling with 9H-Carbazol-2-yl Trifluoromethanesulfonate Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

The substrate 9H-Carbazol-2-yl trifluoromethanesulfonate (CAS: 870703-52-9) presents a unique dual-challenge in palladium catalysis:

-

Electrophilic Reactivity: The triflate (-OTf) group at the C2 position is a pseudo-halide with reactivity generally falling between aryl bromides and aryl chlorides. While highly reactive toward oxidative addition, it is susceptible to hydrolysis under strongly basic/nucleophilic conditions.

-

Nucleophilic Interference (The "9H" Factor): The free N-H proton (pKa ~17 in DMSO) is acidic. Under standard cross-coupling conditions, it will be deprotonated, generating an electron-rich carbazolide anion. This anion renders the arene electron-rich, significantly increasing the energy barrier for oxidative addition at the C2-OTf bond and potentially poisoning the catalyst via stable Pd-amidate formation.

Recommendation: For maximum reliability and yield, N-protection is strongly advised prior to cross-coupling. However, for applications requiring high atom economy where protection/deprotection steps are prohibitive, specific "Direct Coupling" protocols using specialized biaryl phosphine precatalysts are provided below.

Decision Matrix: Process Selection

The following decision tree outlines the critical path for selecting the optimal protocol based on your synthetic constraints.

Figure 1: Strategic decision tree for carbazole-2-triflate cross-coupling.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Suzuki-Miyaura Coupling (N-Protected)

Best for: Drug discovery, scale-up, and valuable coupling partners.

Rationale: Protecting the nitrogen (e.g., N-Boc) withdraws electron density from the carbazole ring, facilitating oxidative addition at the C2-OTf bond. It also prevents catalyst sequestration by the nitrogen.

Reagents:

-

Substrate: N-Boc-9H-carbazol-2-yl triflate (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₃PO₄ (2.0–3.0 equiv)

-

Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the N-Boc-carbazole triflate, boronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Catalyst Addition:

-

Option 1 (Robust): Add Pd(dppf)Cl₂[1]·CH₂Cl₂ solid rapidly under positive inert gas pressure.

-

Option 2 (High Activity): Add Pd(OAc)₂ and SPhos.

-

-

Solvent: Add degassed solvent (Toluene/Water or Dioxane/Water) via syringe.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS.

-

Note: Avoid temperatures >100 °C with K₃PO₄ to prevent Boc cleavage or triflate hydrolysis.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination (N-Protected)

Best for: Installing amine functionality at the C2 position.

Rationale: C-N coupling is sensitive to the electronic nature of the electrophile. Triflates are excellent partners but require bases that do not promote S-O cleavage (hydrolysis). Cs₂CO₃ is preferred over NaOtBu.

Reagents:

-

Substrate: N-Boc-9H-carbazol-2-yl triflate (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2–5 mol%)

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4–10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation (Optional but recommended): In a separate vial, mix Pd₂(dba)₃ and the ligand in the solvent at 60 °C for 5 minutes to generate the active catalyst species (L-Pd-0).

-

Main Reaction: Charge the reaction vessel with substrate, amine, and Cs₂CO₃. Purge with Argon.

-

Combine: Transfer the pre-formed catalyst solution to the main vessel.

-

Heat: Stir at 80–100 °C for 12–24 hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Protocol C: Direct Coupling of Unprotected 9H-Carbazol-2-yl Triflate

Best for: Rapid library synthesis where protection steps are bottlenecks.

Rationale: The acidic N-H will consume 1 equivalent of base immediately. The resulting anionic carbazole is electron-rich, slowing oxidative addition. We use XPhos Pd G4 , a precatalyst that ensures rapid generation of the active monoligated Pd(0) species, which is electron-rich enough to undergo oxidative addition even on the deactivated anionic ring.

Reagents:

-

Substrate: 9H-Carbazol-2-yl triflate (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2–5 mol%) (Alternative: Pd(OAc)₂ + XPhos)

-

Base: K₃PO₄ (4.0 equiv) — Critical: Excess base required to deprotonate NH and activate Boron.

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Stoichiometry Check: Ensure you are using at least 4 equivalents of base. 1 equiv neutralizes the carbazole nitrogen; 2-3 equivs are needed for the Suzuki mechanism.

-

Addition: Combine substrate, boronic acid, base, and XPhos Pd G4 in the vial.

-

Degas: Thoroughly sparge the solvent mixture with Argon for 10 minutes before addition. Oxygen sensitivity is higher in this protocol due to the electron-rich nature of the intermediate.

-

Reaction: Heat to 100 °C .

-

Observation: The reaction may turn dark quickly. This is normal for amine-rich Pd reactions.

-

-

Completion: Expect reaction times of 2–6 hours. If conversion stalls, add a second portion of catalyst (1 mol%).

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Solution |

| Hydrolysis (Phenol Formation) | Base is too strong (e.g., NaOtBu, NaOH) or water content too high at high temp. | Switch to anhydrous K₃PO₄ or Cs₂CO₃. Use t-Amyl alcohol or Toluene instead of aqueous mixtures. |

| Low Conversion (Unprotected) | Catalyst poisoning by Carbazolide anion. | Switch to Protocol C . Increase catalyst loading to 5 mol%. Ensure efficient stirring to break up insoluble salts. |

| N-Arylation (Side Product) | Competition between N-H and Boronic acid (Chan-Lam type side reaction). | Protect the Nitrogen. This is the only 100% effective prevention. Alternatively, use a bulky ligand (XPhos) that sterically disfavors N-coordination. |

| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic). | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salts. Lower temperature to 60–70 °C. |

Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways for the unprotected substrate, highlighting the "Anionic Effect" that necessitates specific catalyst choices.

Figure 2: Mechanistic divergence between protected and unprotected carbazole triflates.

References

-

Buchwald, S. L., et al. (2013).[2] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[2] Link

-

Olofsson, B., et al. (2013). "Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts." Beilstein Journal of Organic Chemistry. Link

- Colacot, T. J., et al. (2011). "Understanding the behavior of Pd-catalysts in the C-N coupling of carbazoles." Chemical Science. (Contextual grounding for N-H poisoning).

-

Sigma-Aldrich. "9H-Carbazol-2-yl trifluoromethanesulfonate Product Specification." Link

-

Ritter, T., et al. (2022). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors." Organic Process Research & Development. Link

Sources

Using 9H-Carbazol-2-yl trifluoromethanesulfonate to synthesize host materials for PhOLEDs

Application Note & Protocol

Topic: Strategic Synthesis of High-Performance Host Materials for Phosphorescent OLEDs using 9H-Carbazol-2-yl trifluoromethanesulfonate

Abstract

The performance of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) is critically dependent on the properties of the host material in the emissive layer. Carbazole derivatives are preeminent candidates for host materials due to their inherent high triplet energy, excellent hole-transporting capabilities, and high thermal stability.[1][2][3] This application note provides a comprehensive guide to the synthesis of advanced, carbazole-based host materials utilizing 9H-Carbazol-2-yl trifluoromethanesulfonate as a versatile and highly reactive starting material. We present detailed, field-proven protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the strategic construction of both C-C and C-N bonds. Furthermore, we detail the essential characterization techniques required to validate the synthesized materials and correlate their structural properties with their performance metrics, offering researchers a robust framework for developing next-generation PhOLEDs.

Introduction: The Central Role of Host Materials in PhOLEDs

Phosphorescent OLEDs have revolutionized display and lighting technologies by enabling theoretical internal quantum efficiencies of 100%.[4] This is achieved through the harvesting of both singlet and triplet excitons. The emissive layer in a PhOLED is typically a host-guest system, where a phosphorescent emitter (guest) is dispersed within a host matrix.[4] An ideal host material is not merely a passive matrix; it must fulfill several critical functions:

-

High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent guest to prevent reverse energy transfer, which would quench the emission.[5]

-

Balanced Charge Transport: Efficient recombination of holes and electrons within the emissive layer requires the host to possess ambipolar or balanced charge transport properties.[5] Unipolar materials can lead to charge imbalance and reduced device efficiency.[3][6]

-

Thermal and Morphological Stability: High glass transition temperatures (Tg) and decomposition temperatures (Td) are essential for device longevity and operational stability.[5][6][7]

Carbazole is a cornerstone building block for host materials due to its rigid structure, favorable hole-transporting nature, and intrinsically high triplet energy.[1][2][8] By strategically functionalizing the carbazole core, its electronic properties can be fine-tuned to achieve bipolar charge transport and optimize device performance.[4]

This guide focuses on 9H-Carbazol-2-yl trifluoromethanesulfonate (carbazole-2-OTf) as a key intermediate. The triflate (-OTf) group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, making this precursor significantly more reactive than its corresponding halide counterparts and ideal for constructing a diverse library of host materials.

Synthetic Pathways: Palladium-Catalyzed Cross-Coupling

The functionalization of the carbazole-2-OTf core is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and high yields, making them indispensable tools in modern organic electronics synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the carbazole core and various aryl or heteroaryl moieties. This is crucial for extending π-conjugation, tuning the HOMO/LUMO energy levels, and introducing steric bulk to disrupt intermolecular interactions. The reaction couples the aryl triflate with an organoboron reagent, typically an arylboronic acid or ester.[9]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, linking the carbazole core to other nitrogen-containing aromatic systems (like another carbazole, a phenoxazine, or a diarylamine).[10][11] This is a primary strategy for creating bipolar host materials, where the original carbazole acts as the hole-transporting (donor) unit and the newly introduced moiety can serve as an electron-transporting (acceptor) unit.[7][12]

The general experimental workflow for synthesizing and characterizing these materials is outlined below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

Application Note & Protocol: A Comprehensive Guide to the Gram-Scale Synthesis of 9H-Carbazol-2-yl Trifluoromethanesulfonate

Introduction: The Strategic Importance of 9H-Carbazol-2-yl Trifluoromethanesulfonate

Carbazole derivatives are privileged scaffolds in medicinal chemistry and materials science, demonstrating a wide array of biological activities and valuable optoelectronic properties.[1][2][3] The functionalization of the carbazole nucleus is a cornerstone of modern synthetic strategy, enabling the exploration of vast chemical space. 9H-Carbazol-2-yl trifluoromethanesulfonate (triflate) serves as a highly versatile and reactive intermediate for this purpose. Aryl triflates are powerful electrophilic partners in a multitude of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6] They often exhibit superior reactivity compared to their corresponding aryl halides, allowing for milder reaction conditions and broader functional group tolerance.[6][7][8]

This guide provides a detailed, field-proven protocol for the gram-scale synthesis of 9H-Carbazol-2-yl trifluoromethanesulfonate from the commercially available 9H-Carbazol-2-ol. We will delve into the causality behind experimental choices, process optimization, critical safety procedures, and comprehensive characterization of the final product.

Reaction Principle and Mechanism

The conversion of a phenol to an aryl triflate is a robust and high-yielding transformation. The reaction proceeds via the O-sulfonylation of the phenolic hydroxyl group using trifluoromethanesulfonic anhydride (Tf₂O), commonly known as triflic anhydride.

The core transformation involves two key steps:

-

Deprotonation: A non-nucleophilic base, typically pyridine or triethylamine, deprotonates the acidic phenolic proton of 9H-Carbazol-2-ol. This generates a highly nucleophilic phenoxide intermediate. The carbazole N-H proton is less acidic and generally does not interfere under these conditions.

-

Nucleophilic Attack: The resulting phenoxide anion attacks one of the highly electrophilic sulfur atoms of triflic anhydride. This displaces a trifluoromethanesulfonate anion, a very stable leaving group, to form the desired aryl triflate product.

The reaction is typically performed at low temperatures (0 °C to -78 °C) to control the highly exothermic nature of the reaction and to minimize potential side reactions.

Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol is optimized for a 5-gram scale synthesis of the starting material, 9H-Carbazol-2-ol.

Reagents and Materials

| Reagent/Material | Chemical Formula | MW ( g/mol ) | Amount | Molar Equiv. | Notes |

| 9H-Carbazol-2-ol | C₁₂H₉NO | 183.21 | 5.00 g | 1.0 | Ensure starting material is dry. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Anhydrous, inhibitor-free grade. |

| Pyridine | C₅H₅N | 79.10 | 4.4 mL | 2.0 | Anhydrous grade, stored over molecular sieves. |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | C₂F₆O₅S₂ | 282.14 | 5.5 mL | 1.2 | Handle with extreme caution in a fume hood. |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | For work-up. |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~100 mL | - | For work-up. |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~100 mL | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | For drying. |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For chromatography (230-400 mesh). |

| Hexane / Ethyl Acetate | - | - | As needed | - | For chromatography. |

Experimental Workflow Diagram

Caption: Gram-scale synthesis workflow for 9H-Carbazol-2-yl trifluoromethanesulfonate.

Step-by-Step Protocol

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 9H-Carbazol-2-ol (5.00 g, 27.3 mmol).

-

Solvent and Base Addition: Add anhydrous dichloromethane (200 mL) and anhydrous pyridine (4.4 mL, 54.6 mmol, 2.0 equiv.). Stir the mixture until all solids are dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0 °C. Maintaining a low temperature is crucial to control the reaction's exothermicity.

-

Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (5.5 mL, 32.7 mmol, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5 °C. A precipitate (pyridinium triflate salt) will form during the addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (9H-Carbazol-2-ol) is fully consumed.

-

Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, deionized water (1 x 100 mL), and finally with brine (1 x 100 mL). The aqueous HCl washes must be performed diligently to ensure all pyridine is removed, which can otherwise co-elute during chromatography.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Final Product: Dry the resulting white to off-white solid under high vacuum to obtain pure 9H-Carbazol-2-yl trifluoromethanesulfonate. The expected yield is typically in the range of 85-95%.

Critical Safety and Handling Procedures

Trifluoromethanesulfonic anhydride (Tf₂O) is extremely hazardous. It is highly corrosive, reacts violently with water, and can cause severe burns upon contact.[9][10][11]

-

Engineering Controls: All manipulations involving Tf₂O must be performed in a certified chemical fume hood.[9][12] An emergency eye wash station and safety shower must be immediately accessible.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[10][11]

-

Inert Atmosphere: Tf₂O is highly moisture-sensitive.[12] All glassware must be oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

-

Handling: Use syringes or cannulas for transferring Tf₂O. Never add water to Tf₂O. [10] To quench residual Tf₂O in equipment, slowly add the equipment to a beaker of isopropanol or a similar alcohol before cleaning with water.

-

Spill Management: In case of a small spill, absorb it with an inert, dry material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[9] Do not use combustible materials for absorption.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9][11] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9][11]

Product Characterization

The identity and purity of the synthesized 9H-Carbazol-2-yl trifluoromethanesulfonate should be confirmed by standard analytical techniques.

| Property | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | 135-139 °C (lit.) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2 (br s, 1H, N-H), ~8.0-7.2 (m, 7H, Ar-H). The exact shifts and coupling constants should be compared with literature data or a reference standard. |

| ¹³C NMR (100 MHz, CDCl₃) | Expect 13 distinct signals in the aromatic region, plus a quartet for the CF₃ group (J_C-F ≈ 320 Hz). |

| Mass Spec (ESI+) | m/z: 316.02 [M+H]⁺, 338.00 [M+Na]⁺ for C₁₃H₈F₃NO₃S (MW: 315.27) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1420 & ~1210 (S=O stretch), ~1140 (C-F stretch). |

Troubleshooting and Process Optimization

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents or solvent (Tf₂O decomposed). 2. Insufficient base to deprotonate the phenol. 3. Starting material is impure. | 1. Ensure all reagents and solvents are anhydrous. Flame-dry glassware. 2. Use freshly distilled or high-purity pyridine. 3. Check the purity of 9H-Carbazol-2-ol by NMR or MP. |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature for an extended period. 3. Not enough triflating agent. | 1. Extend the stirring time at room temperature and monitor by TLC. 2. Ensure the reaction is allowed to warm to room temperature after the initial cooling period. 3. Use 1.2-1.5 equivalents of Tf₂O. |

| Product is an inseparable oil or gum | 1. Residual pyridine or pyridinium salts. 2. Presence of other impurities. | 1. Perform the 1M HCl wash thoroughly during work-up. 2. Optimize column chromatography conditions (solvent system, silica gel loading). Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective. |

| Dark-colored crude product | 1. Reaction temperature was too high, causing decomposition. 2. Side reactions due to impurities. | 1. Maintain strict temperature control (0 °C) during the addition of Tf₂O. 2. Use high-purity starting materials and solvents. |

References

- Synquest Labs. Trifluoroacetic anhydride Safety Data Sheet. [URL: https://www.synquestlabs.com/product/3180-3-02]

- Larhed, M., & Hallberg, A. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(12), 2055–2058. [URL: https://pubs.acs.org/doi/10.1021/ol0260368]

- Thompson, A. L. S., Kabalka, G. W., Akula, M. R., & Huffman, J. W. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis, 2005(04), 547-550. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2005-861791]

- ACS Figshare. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. [URL: https://figshare.

- Liu, W., Yang, X., Gao, Y., & Li, C. J. (2017). Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature. Journal of the American Chemical Society, 139(25), 8621–8627. [URL: https://pubmed.ncbi.nlm.nih.gov/28578579/]

- ResearchGate. (2025). Practical Synthesis of Aryl Triflates under Aqueous Conditions. [URL: https://www.researchgate.

- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. [URL: https://www.carlroth.com/medias/SDB-0027-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODU0MDR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDMyLzkwNTU5NDQzNjAwNjIucGRmfGE5ZTU2YjM1ZWE1YjQzY2YwZWY1YjQzYjM1ZWE1YjQzY2YwZWY1YjQzYjM1ZWE1YjQzY2YwZWY1YjQzYjM1ZWE1YjQz]

- Arnáiz, M. et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10078013/]

- Apollo Scientific. (n.d.). Trifluoromethanesulfonic anhydride Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/PC4075_msds.pdf]

- Loba Chemie. (2019). TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety Data Sheet. [URL: https://www.lobachemie.com/lab-chemicals-msds/TRIFLUOROMETHANESULPHONIC-ANHYDRIDE-06410-msds.aspx]

- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Trifluoromethanesulfonic anhydride. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_358-23-6.htm]

- MilliporeSigma. (n.d.). 9H-Carbazol-2-yl trifluoromethanesulfonate 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/678659]

- Royal Society of Chemistry. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07270c]

- ResearchGate. (2023). Trends in carbazole synthesis – an update (2013–2023). [URL: https://www.researchgate.

- Google Patents. (n.d.). CN107428688A - Efficient Synthesis of Carbazole Derivatives. [URL: https://patents.google.

- Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/carbazoles.shtm]

- Benchchem. (n.d.). An In-depth Technical Guide to 9-ethyl-9H-carbazole-2-carbaldehyde. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-9-ethyl-9h-carbazole-2-carbaldehyde-chemical-properties-synthesis-and-biological-activity/]

- Semantic Scholar. (n.d.). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [URL: https://www.semanticscholar.org/paper/Aryl-fluorosulfates%3A-powerful-and-versatile-in-Gati-Tajbakhsh/92b774653a1a9792e35272a8069519c2e07127e7]

- MDPI. (n.d.). 9H-Carbazole-9-Ethanol: A New Efficient Additive for Free Radical Promoted Cationic Polymerization Upon Visible Light in Combi. [URL: https://www.mdpi.com/2310-5772/7/2/31/s1]

- MDPI. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. [URL: https://www.mdpi.com/1420-3049/25/2/266]

- ResearchGate. (n.d.). Cu(OTf)2 activated synthesis of 9H‐carbazol‐2‐ols. [URL: https://www.researchgate.net/figure/CuOTf2-activated-synthesis-of-9H-carbazol-2-ols_fig10_373514755]

- DSpace@MIT. (n.d.). Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. [URL: https://dspace.mit.edu/handle/1721.1/65757]

- Der Pharma Chemica. (n.d.). Synthesis and Characterization of Carbazolyl-Oxazolones. [URL: https://www.derpharmachemica.

- Organic Chemistry Data. (n.d.). Alcohol to Triflate - Common Conditions. [URL: https://www.organic-chemistry-data.

-

Wiley Online Library. (n.d.). Supporting Information Fluorescent Carbazole-derived Aza[8]helicenes: Synthesis, Functionalization, and Characterization. [URL: https://onlinelibrary.wiley.com/action/downloadSupplement?doi=10.1002%2Fchem.201804961&file=chem201804961-sup-0001-misc_information.pdf]